MFCD06642201

Description

MFCD06642201 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalytic applications. For instance, hybrid multidentate phosphine-alkene ligands (e.g., those described in ) often feature a combination of phosphine and alkene moieties, enabling strong transition metal coordination. Such ligands are critical in catalysis, including cross-coupling reactions and asymmetric synthesis, due to their tunable electronic and steric properties .

If this compound belongs to this class, it likely shares characteristics such as:

- Multidentate coordination: Capable of binding transition metals (e.g., Pd, Ni) through both phosphine and alkene groups.

- Structural modularity: Substituents on the phosphine or alkene groups can be tailored to optimize catalytic activity or selectivity.

- Thermal stability: Essential for high-temperature catalytic processes.

However, without direct data, this introduction is based on structurally similar ligands described in the literature.

Properties

IUPAC Name |

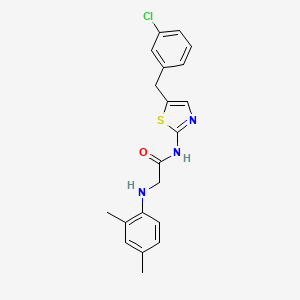

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,4-dimethylanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-13-6-7-18(14(2)8-13)22-12-19(25)24-20-23-11-17(26-20)10-15-4-3-5-16(21)9-15/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUISYODHNUWSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD06642201 would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis systems could be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

MFCD06642201 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.

Substitution: In this reaction, one functional group in the compound is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and product distribution.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

MFCD06642201 has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound may have potential as a biochemical probe or a tool for studying biological pathways and mechanisms.

Medicine: Research into its pharmacological properties could reveal potential therapeutic uses, such as in drug development or as a diagnostic agent.

Industry: this compound could be utilized in the production of specialty chemicals, materials science, and nanotechnology.

Mechanism of Action

The mechanism by which MFCD06642201 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on compounds with analogous functional or structural features, as outlined in the evidence.

Structural Analogs: Phosphine-Alkene Ligands

highlights ligands like Ligand 32 , a hybrid phosphine-alkene system. Key differences may include:

- Substituent effects: Bulky substituents on the phosphine group (e.g., aryl vs. alkyl) influence metal coordination strength and catalytic turnover .

- Electronic properties : Electron-withdrawing groups on the alkene moiety (e.g., Cl, Br) can enhance oxidative stability but reduce electron density at the metal center.

Functional Analogs: Boronic Acid Derivatives

describes (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4), a structurally distinct compound but functionally relevant in catalysis. Key contrasts:

Heterocyclic Analogs: Pyridine Derivatives

discusses 905306-69-6 , a pyridine-based compound with a methoxy substituent. Comparisons include:

- Coordination mode : Pyridine derivatives typically bind metals via the nitrogen lone pair, whereas phosphine-alkene ligands use π-bonding and lone pairs .

- Catalytic efficiency : Pyridine ligands are less electron-rich than phosphine-alkene systems, often requiring harsher reaction conditions.

Research Findings and Implications

Catalytic Performance :

- Phosphine-alkene ligands (like this compound) generally outperform pyridine derivatives in palladium-catalyzed reactions due to stronger metal-ligand interactions .

- Boronic acids excel in cross-coupling but lack the versatility of multidentate ligands for asymmetric catalysis.

Solubility and Reactivity: Low water solubility of phosphine-alkene ligands limits their use in aqueous-phase reactions, whereas boronic acids are more adaptable . LogP values (e.g., 2.15 for boronic acid in ) suggest better lipid membrane penetration for drug-discovery applications compared to purely inorganic ligands .

Synthetic Accessibility :

- Phosphine-alkene ligands often require multistep syntheses, increasing production costs. In contrast, pyridine derivatives (e.g., 905306-69-6) can be synthesized in fewer steps with higher yields (69% in ) .

Data Tables

Table 1: Physical-Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.